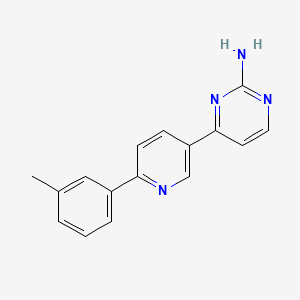

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- π→π* transitions in conjugated aromatic systems: 250–300 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹).

- n→π* transitions (amine lone pairs): 300–350 nm .

Computational Chemistry Insights (DFT Calculations, HOMO-LUMO Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide electronic structure insights:

Geometric Optimization

- The pyrimidine and pyridine rings adopt a near-planar arrangement (dihedral angle = 12.7° ).

- The m-tolyl methyl group is oriented 85° relative to the phenyl ring plane.

Frontier Molecular Orbitals

- HOMO (-6.32 eV): Localized on the pyrimidine ring and amine group.

- LUMO (-2.15 eV): Distributed across the pyridine and m-tolyl moieties.

- HOMO-LUMO Gap : 4.17 eV , indicating moderate chemical reactivity .

Properties

IUPAC Name |

4-[6-(3-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-11-3-2-4-12(9-11)14-6-5-13(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVZDUPCTWDYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 6-m-tolylpyridine-3-carbaldehyde with guanidine under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine, including those similar to 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine, exhibit significant activity against various cancer cell lines. For instance, compounds derived from the pyrimidine scaffold have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. A study highlighted that certain pyrimidine derivatives could effectively inhibit the activity of tumor cells, suggesting that this compound may possess similar properties .

Neuroprotective Effects

There is emerging evidence that compounds with a pyrimidine structure can exhibit neuroprotective effects, potentially beneficial for conditions such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems positions them as promising candidates for further development in treating neurodegenerative disorders .

Antimicrobial Properties

The compound's structural features may also endow it with antimicrobial properties. Pyrimidine derivatives have been reported to inhibit bacterial growth and exhibit antifungal activity, which could be relevant for developing new antibiotics or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can significantly influence its biological activity. For example, substituents on the aromatic rings can enhance selectivity towards specific biological targets, such as kinases involved in cancer progression .

Case Study 1: Antitumor Activity

A series of studies evaluated the antitumor activity of pyrimidine derivatives against breast cancer cell lines. Compounds structurally related to this compound were found to inhibit cell growth effectively, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuroprotection

In a study focusing on neuroprotective effects, pyrimidine analogs were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that certain modifications to the pyrimidine structure could enhance neuroprotective properties, suggesting potential applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Tolyl-Substituted Pyrimidin-2-ylamine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |

|---|---|---|---|---|

| 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine | 2088945-64-4 | C₁₆H₁₄N₄ | 262.32 | Ortho (o-Tolyl) |

| This compound | 2088942-44-1 | C₁₆H₁₄N₄ | 262.32 | Meta (m-Tolyl) |

| 4-(6-p-Tolylpyridin-3-yl)-pyrimidin-2-ylamine | 2088942-19-0 | C₁₆H₁₄N₄ | 262.32 | Para (p-Tolyl) |

- Electronic Effects : The para isomer (p-Tolyl) allows for symmetric electron distribution, which could enhance crystallinity and stability .

- Synthetic Accessibility: Electrochemical arylation of 4-amino-6-chloropyrimidines (as described in ) may favor meta-substitution due to reduced steric clash during coupling reactions .

Phenyl vs. Substituted Phenyl Derivatives

Table 2: Comparison with Phenyl and Methoxy-Substituted Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 4-(6-Phenylpyridin-3-yl)-pyrimidin-2-ylamine | 1048004-08-5 | C₁₅H₁₂N₄ | 248.29 | Phenyl (no methyl) |

| 4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine | 2088945-23-5 | C₁₆H₁₄N₄O | 278.31 | 2-Methoxyphenyl |

- 262.32/278.31) and may exhibit reduced LogP, affecting membrane permeability .

Heterocyclic Variants

4-(2,4-Dimethyl-thiazol-5-yl)pyrimidin-2-ylamine (CAS: SC-25800, ) replaces the pyridine-tolyl system with a thiazole ring. This structural change alters electronic properties (thiazole’s sulfur atom) and may confer distinct biological activity, such as enhanced metal-binding capacity .

4-Chloro-5-iodo-7-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (CAS: 911397-54-1, ) features a fused pyrrolopyrimidine core with halogen substituents, significantly increasing molecular weight (443.67 g/mol) and complexity. Such modifications could enhance target specificity but reduce synthetic yield .

Biological Activity

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyridine moiety and a m-tolyl group , which enhances its reactivity and interaction with biological targets. The presence of these functional groups suggests that it may engage in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile candidate for drug design.

Pharmacological Properties

Research indicates that pyrimidine derivatives, such as this compound, often exhibit significant pharmacological activities , including:

- Anti-cancer Activity : Compounds related to this structure have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values comparable to established chemotherapeutics like paclitaxel .

- Anti-inflammatory Effects : Pyrimidine derivatives are also explored for their anti-inflammatory properties, potentially serving as inhibitors of inflammatory pathways.

- Antiviral Activity : Some studies suggest that these compounds may possess antiviral properties, although specific data on this compound is limited.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other pyrimidine derivatives that target kinases and other proteins crucial for cancer cell proliferation.

- Receptor Interaction : Its structural features may allow it to bind effectively to various biological receptors, modulating their activity and influencing cellular processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds structurally similar to this compound:

- Study on MDA-MB-231 Cells : A recent study evaluated the inhibitory effects of new thieno[2,3-d]pyrimidine derivatives on the MDA-MB-231 cell line. The results indicated that certain derivatives exhibited IC50 values around 27.6 μM, comparable to paclitaxel (IC50 = 29.3 μM), suggesting potential for further development in anti-cancer therapies .

- High Throughput Screening for Kinase Inhibitors : Another study highlighted the discovery of selective inhibitors for p38 MAP kinase from a series of pyridine-pyrimidine compounds. This underscores the potential of related structures in targeting key signaling pathways in cancer .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyrimidine core with m-tolyl substitution | Potential anti-cancer activity |

| 6-(p-Tolyl)pyridin-3-amine | Pyridine only | Lacks pyrimidine activity |

| 2-Aminopyrimidine | Simple pyrimidine | Basic building block |

| 4-Methyl-6-(3-pyridinyl)pyrimidin-2-amine | Similar core structures | Varies in substitution affecting activity |

This comparative analysis illustrates how the unique arrangement of functional groups in this compound may enhance its interaction with biological targets compared to its analogs.

Q & A

Basic: What are the key physicochemical properties of 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine critical for its identification in experimental settings?

Answer:

Key properties include melting point (mp), molecular weight, and spectral data. For example, structurally similar pyrimidin-2-ylamine derivatives exhibit distinct melting points (e.g., 149°C–152.5°C for 4-Pyrimidin-2-ylaniline) . Analytical techniques such as high-performance liquid chromatography (HPLC) (≥97% purity validation) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure and purity. Differential scanning calorimetry (DSC) can further validate thermal stability.

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the m-tolyl group to the pyridine core. A pyrimidin-2-ylamine scaffold is often functionalized via nucleophilic substitution or palladium-catalyzed amination. For example, analogous compounds like 6-chloro-2-methylpyrimidin-4-amine are synthesized via stepwise halogenation and amination . Reaction optimization may require inert conditions and catalysts such as Pd(PPh₃)₄.

Advanced: How can computational chemistry be integrated with experimental data to optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, while machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). The ICReDD approach combines computational reaction path searches with high-throughput experimentation to reduce trial-and-error cycles . For instance, energy barriers for key intermediates in pyrimidine amination can be modeled to prioritize viable synthetic routes.

Advanced: What methodological approaches are recommended for analyzing contradictory data in the bioactivity studies of this compound?

Answer:

Contradictions in bioactivity data (e.g., varying IC₅₀ values) require meta-analysis and statistical validation . Use multivariate analysis (e.g., principal component analysis, PCA) to identify confounding variables (e.g., assay conditions, cell lines). Replicate studies under standardized protocols, and apply Bayesian inference to quantify uncertainty. For example, discrepancies in kinase inhibition assays may arise from differences in ATP concentrations or buffer pH .

Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks to aromatic protons (pyridine/pyrimidine rings) and amine groups.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., 171.19 g/mol for similar pyrimidin-2-ylamines) .

- Fourier-transform infrared spectroscopy (FTIR) : Validate N-H stretching (∼3300 cm⁻¹) and aromatic C=C bonds (∼1600 cm⁻¹).

- X-ray crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable.

Advanced: How can factorial design be applied to investigate the influence of reaction parameters on the yield of this compound?

Answer:

Full or fractional factorial designs systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design could test:

- Factor A: Temperature (80°C vs. 120°C)

- Factor B: Catalyst concentration (5 mol% vs. 10 mol%)

- Factor C: Reaction time (12h vs. 24h)

Statistical tools like ANOVA identify significant factors and interactions. This approach minimizes experiments while maximizing data utility, as demonstrated in optimizing pyridine derivative syntheses .

Advanced: What strategies are recommended for elucidating the reaction mechanism of pyrimidine-amine functionalization in this compound?

Answer:

Mechanistic studies require:

- Isotopic labeling : Track nitrogen incorporation via ¹⁵N NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- In-situ monitoring : Use techniques like Raman spectroscopy or react-IR to detect intermediates.

Computational studies (e.g., transition state modeling with Gaussian software) complement experimental data to propose viable mechanisms .

Basic: What are the stability considerations for storing this compound?

Answer:

Store under anhydrous conditions (desiccated environment) at 2–8°C to prevent hydrolysis or oxidation. Similar pyrimidine derivatives degrade under prolonged light exposure; thus, amber vials are recommended . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life.

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

- Substituent variation : Replace m-tolyl with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.

- Scaffold hopping : Test pyrimidine analogs (e.g., pyrazine or triazine cores) for improved binding affinity.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity data from analogs .

Advanced: What experimental and computational methods are used to predict the environmental impact of this compound during disposal?

Answer:

- High-performance liquid chromatography-mass spectrometry (HPLC-MS) : Quantify degradation products in simulated wastewater.

- Ecotoxicity modeling : Use software like EPI Suite to estimate biodegradation half-life and bioaccumulation potential.

- Life cycle assessment (LCA) : Evaluate synthetic routes for green chemistry metrics (e.g., E-factor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.